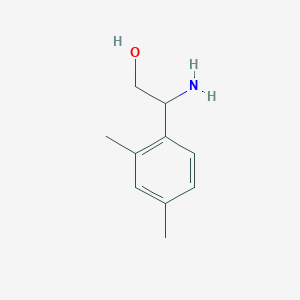

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

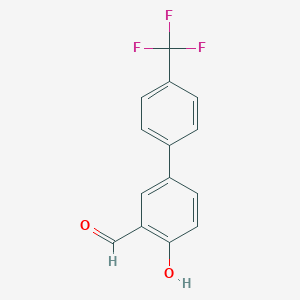

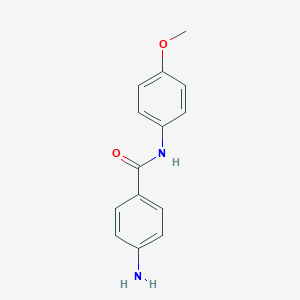

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, also known as b-Amino-2,4-dimethylbenzeneethanol, is a chemical compound with the molecular formula C10H15NO . It is a miscellaneous compound .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups and an ethanolamine group . The InChI code for this compound is InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is 165.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Application 1: Cytotoxicity and Photophysical Investigations

- Summary of the Application : The compound 2-amino-4,6-diphenylnicotinonitriles (APNs) has been synthesized and investigated for its cytotoxicity against breast cancer cell lines and its photophysical properties .

- Methods of Application : The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines. Their photophysical properties were also studied .

- Results or Outcomes : Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values .

Application 2: Crystal Structure Analysis

- Summary of the Application : The crystal structure of (E)-1-(((2-amino-4,5-dimethylphenyl)iminio)methyl)naphthalen-2-olate, a related compound, has been analyzed .

- Methods of Application : The crystal structure was analyzed using X-ray diffraction .

- Results or Outcomes : The analysis revealed that the crystalline specimen is monoclinic in nature .

Application 3: Solution Growth and Thermal Treatment of Crystals

- Summary of the Application : The compound 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), which is structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has been studied for its potential as a non-steroidal anti-inflammatory and thyroid drug .

- Methods of Application : Two new forms of HDMPA were discovered through solution growth and thermal treatment of crystals .

- Results or Outcomes : Form II of the compound was discovered through crystal growth in a variety of solvents, and it converts into form III upon thermal treatment .

Application 4: Greenhouse Gas Absorption

- Summary of the Application : 2-(2-(Dimethylamino)ethoxy)ethanol, another compound similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .

- Methods of Application : The compound is manufactured by reacting dimethylamine and ethylene oxide .

- Results or Outcomes : The compound has been found to be effective in absorbing greenhouse gases .

Application 5: Biological Potential of Indole Derivatives

- Summary of the Application : Indole derivatives, which are structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results or Outcomes : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives .

Application 6: Anticancer Drug Discovery

- Summary of the Application : 2-aminothiazole scaffold, which is structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

- Methods of Application : Various 2-aminothiazole analogs have been synthesized and tested against a wide range of human cancerous cell lines .

- Results or Outcomes : These analogs have exhibited potent and selective nanomolar inhibitory activity against various cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Propriétés

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBLTCBXRVNHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)